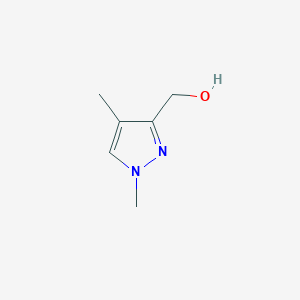![molecular formula C20H19N5O2S B2583679 N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide CAS No. 1014090-38-0](/img/structure/B2583679.png)
N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide” is a compound bearing imidazo[2,1-b]thiazole scaffolds . It’s a part of a series of novel compounds that were designed and synthesized based on the optimization of the virtual screening hit compound .
Synthesis Analysis
The synthesis of this compound involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds obtained are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .
Molecular Structure Analysis
The structure of this compound was analyzed based on IR, 1H, 13C NMR and mass spectral data . The 1H-NMR spectrum showed singlets in the range of 9.5 to 11 ppm due to the amide proton .
Chemical Reactions Analysis
The compound was evaluated for its cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 . The results indicated that it has potential inhibitory effects on VEGFR2 .
Physical And Chemical Properties Analysis
The compound has a melting point of 236–238 °C . The 1H-NMR (DMSO-d6) δ: 8.50 (s, 1H, imidazole H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 7.30 (s, 1H, thiazole H), 4.04 (s, 2H, CH2); 13C-NMR (DMSO-d6) δ: 169.4, 148.2, 141.8, 132.3, 130.6, 128.8, 126.7, 126.5, 112.3, 109.6, 32.6 .
Scientific Research Applications
Heterocyclic Compound Synthesis
Novel heterocyclic compounds derived from specific benzo[d]thiazole and pyrazole scaffolds have been developed with potential anti-inflammatory, analgesic, and antimicrobial activities. The synthesis of these compounds involves complex reactions that yield products with significant biological activities, including COX-2 inhibition, which suggests potential for the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Additionally, the synthesis of novel pyridine derivatives demonstrates the versatility of these chemical frameworks in generating compounds with varied biological activities, including antimicrobial properties (Patel, Agravat, & Shaikh, 2011).
Antimicrobial and Cytotoxic Activities
Research into the antimicrobial and cytotoxic activities of derivatives of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones revealed a new class of promising antibacterial agents. These compounds exhibit significant activity against various bacteria, including Staphylococcus aureus and Bacillus subtilis, at non-cytotoxic concentrations, highlighting their potential as antibacterial drugs (Palkar et al., 2017). Furthermore, some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and characterized for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the therapeutic potential of these compounds in cancer treatment (Hassan, Hafez, & Osman, 2014).
Novel Compound Synthesis for Antitubercular Activity
The synthesis of novel heterocyclic compounds featuring the thiazole-aminopiperidine hybrid has led to the discovery of potent Mycobacterium tuberculosis GyrB inhibitors. These compounds exhibit significant activity in vitro, offering a new avenue for the treatment of tuberculosis, highlighting the critical role of N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide derivatives in the development of new antitubercular agents (Jeankumar et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have shown activity against various targets, such as vegfr2 .
Mode of Action
Compounds with similar structures have been shown to induce changes in cell cycle and apoptosis .
Biochemical Pathways
Similar compounds have been shown to regulate cell cycle and apoptosis via p53 activation and mitochondrial-dependent pathways .
Result of Action
Similar compounds have been shown to induce g2/m cell cycle arrest and apoptosis .
properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-13-9-17(23-24(13)2)19(26)25(12-14-5-4-8-21-11-14)20-22-16-7-6-15(27-3)10-18(16)28-20/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDLDNWHCTZNLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-chlorobenzyl)thio)-3-ethyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2583597.png)

![7,9-dimethyl-3-phenyl-1-(2-(pyrrolidin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2583603.png)
![2-methyl-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2583605.png)

![3-Chloro-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2583608.png)


![2-{1-[4-Ttrifluoromethyl)phenyl]cyclobutyl}acetic acid](/img/structure/B2583614.png)
![N-cyclopentyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)

![1-[3-(4-Ethylphenyl)-4-oxoquinazolin-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B2583617.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide](/img/structure/B2583619.png)